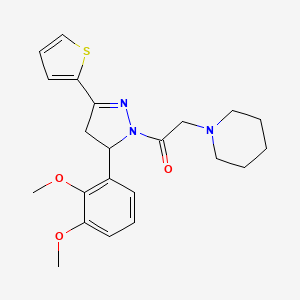

![molecular formula C17H17NO3 B2846566 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid CAS No. 452347-19-2](/img/structure/B2846566.png)

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

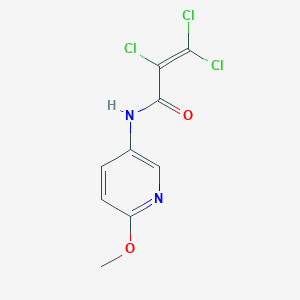

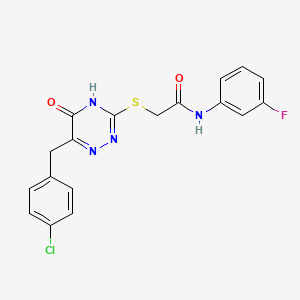

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid is a chemical compound with the CAS Number: 452347-19-2 . It has a molecular weight of 283.33 . The IUPAC name for this compound is N-(4-methylbenzoyl)-3-phenyl-beta-alanine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO3/c1-12-7-9-14(10-8-12)17(21)18-15(11-16(19)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 283.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Mechanism of Action

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid is a prodrug of naproxen, which works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX enzymes, naproxen and this compound can reduce pain and inflammation.

Biochemical and physiological effects:

This compound has shown to have similar biochemical and physiological effects as naproxen. This compound can reduce pain and inflammation by inhibiting COX enzymes. This compound has also shown to have improved pharmacokinetic properties, such as increased solubility and bioavailability, making it a promising candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid has several advantages for lab experiments. This compound has improved pharmacokinetic properties, making it a promising candidate for drug delivery systems. This compound can also be labeled with radioactive isotopes, making it a potential candidate for imaging techniques such as PET. However, this compound has limitations in terms of its stability and synthesis process. This compound can degrade over time, and its synthesis process is complex and time-consuming.

Future Directions

There are several future directions for research on 3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid. One potential direction is to further study its potential applications in drug delivery systems. This compound has shown to have improved pharmacokinetic properties, making it a promising candidate for drug delivery systems. Another potential direction is to further study its potential anticancer properties. This compound has shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, further research can be done to optimize the synthesis process of this compound and improve its stability.

Synthesis Methods

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzenamine with ethyl 3-aminocrotonate to form 3-(4-methylphenyl)-3-aminopropanoic acid ethyl ester. The second step involves the reaction of this compound with benzaldehyde to form 3-(4-methylphenyl)-3-phenylpropanoic acid ethyl ester. The final step involves the hydrolysis of this compound to form this compound.

Scientific Research Applications

3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and imaging. This compound has shown to have improved pharmacokinetic properties, such as increased solubility and bioavailability, making it a promising candidate for drug delivery systems. This compound has also been studied for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in imaging. This compound can be labeled with radioactive isotopes, making it a potential candidate for imaging techniques such as positron emission tomography (PET).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-[(4-methylbenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-7-9-14(10-8-12)17(21)18-15(11-16(19)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVSLBPGTFVMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)

![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)